![molecular formula C14H10N6OS B15283449 3-(3-Methoxyphenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283449.png)
3-(3-Methoxyphenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Methyl 3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazine ring, a triazole ring, and a thiadiazole ring, which are fused together, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a pyrazine derivative, followed by the formation of the triazole and thiadiazole rings through cyclization reactions. The final step often involves the etherification of the phenyl group with methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ether moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could lead to the formation of a dihydro compound .
Scientific Research Applications
Methyl 3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 2-Methyl-3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine
Uniqueness
Methyl 3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 3-(3-Methoxyphenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Chemical Formula : C15H11N5OS
- Molecular Weight : 301.35 g/mol
The compound consists of a triazole ring fused with a thiadiazole ring, which is known to enhance biological activity through various interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of the triazolo-thiadiazole scaffold exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown promise against various cancer cell lines:
- HepG-2 (Liver Cancer) : IC50 value of 4.37 ± 0.7 µM.
- A-549 (Lung Cancer) : IC50 value of 8.03 ± 0.5 µM .
The mechanisms attributed to their anticancer activity include inhibition of DNA and RNA synthesis without affecting protein synthesis and targeting key kinases involved in tumorigenesis .
Antimicrobial Activity
Triazolo-thiadiazole derivatives demonstrate significant antimicrobial effects. Studies have shown activity against both bacterial and fungal strains. The compound's efficacy is often evaluated through minimum inhibitory concentration (MIC) assays, where lower MIC values indicate higher potency.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Candida albicans | 20 |
These results highlight the potential use of this compound in treating infections caused by resistant strains .
Anti-inflammatory Activity
The anti-inflammatory properties of triazolo-thiadiazoles are also noteworthy. Research has shown that these compounds can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process:
- COX-1 Inhibition : Compounds were tested against COX-1 and COX-2 enzymes using DuP-697 and SC-560 as reference standards.
- Results : Certain derivatives exhibited significantly higher inhibition rates compared to standard anti-inflammatory drugs like aspirin .
The biological activity of triazolo-thiadiazoles can be attributed to several mechanisms:
- Enzyme Inhibition : Targeting enzymes such as COX and carbonic anhydrase.
- DNA Intercalation : Compounds may intercalate into DNA structures, disrupting replication processes.
- Receptor Modulation : Acting as antagonists at adenosine receptors, influencing cellular signaling pathways .
Case Studies
Several studies have focused on the pharmacological profiling of triazolo-thiadiazole derivatives:
- Study on Antinociceptive Activity : A recent study evaluated the pain-relieving effects of synthesized compounds through various nociceptive tests in mice. The results indicated that certain derivatives exhibited significant antinociceptive effects comparable to established analgesics .
- Anticonvulsant Activity : Research has demonstrated that modifications to the thiadiazole ring can enhance anticonvulsant properties in animal models, suggesting potential for developing new treatments for epilepsy .
Properties
Molecular Formula |
C14H10N6OS |
---|---|
Molecular Weight |
310.34 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10N6OS/c1-21-10-4-2-3-9(7-10)12-17-18-14-20(12)19-13(22-14)11-8-15-5-6-16-11/h2-8H,1H3 |
InChI Key |
CMYMAZNKYWLYCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=NC=CN=C4 |
Origin of Product |
United States |
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